N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid
Description
N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid is a succinamic acid derivative characterized by a 4-chlorophenyl group attached to a 2-oxoethyl moiety. Structurally, it consists of a succinamic acid backbone (HOOC-CH2-CH2-CONH-) with a substituted ethyl chain bearing a ketone group and a 4-chlorophenyl ring. The presence of the electron-withdrawing chloro group and the ketone functional group may influence its reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C12H12ClNO4 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H12ClNO4/c13-9-3-1-8(2-4-9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18) |
InChI Key |
OFGYANGBYXWEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNC(=O)CCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid typically involves the following key steps:
- Formation of the 2-(4-chlorophenyl)-2-oxo-ethyl intermediate.
- Coupling of this intermediate with succinamic acid or its derivatives to form the amide bond.
- Purification and isolation of the final product.
Detailed Synthetic Route from Literature and Patents
A representative preparation method can be summarized as follows, based on a related patent synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid derivatives, which share structural similarities and synthetic intermediates with the target compound:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | o-Chloroacetophenone, para-chlorophenol, sodium hydroxide, copper powder, nitrogen atmosphere, 125-130 °C, 10 hours | Coupling of o-chloroacetophenone with para-chlorophenol under basic and copper-catalyzed conditions to form 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone intermediate. |
| 2 | Sublimed sulfur powder, morpholine quinoline, reflux 5 hours | Sulfurization of the ketone intermediate to introduce sulfur functionalities, facilitating further transformations. |
| 3 | Concentrated hydrochloric acid, glacial acetic acid, reflux 18 hours | Hydrolysis and acid treatment to convert intermediates into the corresponding acid derivatives. |
| 4 | Extraction with ethyl acetate and sherwood oil, drying, neutralization with sodium bicarbonate | Purification steps to isolate the acid intermediate. |
| 5 | Dissolution in sodium hydroxide solution, acidification to pH ~3 with HCl, boiling with toluene and sherwood oil | Final purification and crystallization to obtain pure acid product. |
This multi-step process yields high-purity acid derivatives structurally related to this compound, indicating that similar synthetic strategies can be adapted for its preparation.
Alternative Synthetic Approaches
Other synthetic methods involve:
- Amide bond formation via coupling agents: Using activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) of 2-(4-chlorophenyl)-2-oxo-acetic acid with succinamic acid under mild conditions to form the amide linkage.
- Direct amidation: Heating succinamic acid with 2-(4-chlorophenyl)-2-oxo-acetic acid in the presence of dehydrating agents or catalysts to promote amide bond formation.
- Use of protecting groups: To avoid side reactions, protecting groups on the amine or acid functionalities may be employed during intermediate steps, followed by deprotection to yield the target compound.
Reaction Conditions and Optimization
- Temperature: Typically ranges from room temperature to reflux conditions (60–130 °C), depending on the step.
- Solvents: Common solvents include ethyl acetate, toluene, acetic acid, and aqueous sodium hydroxide solutions.
- Catalysts: Copper powder and morpholine quinoline have been used to facilitate coupling and sulfurization steps.
- pH Control: Acid-base adjustments are critical during extraction and purification to precipitate the desired product.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | o-Chloroacetophenone, para-chlorophenol, succinamic acid | High purity reagents recommended |
| Catalyst | Copper powder (40 g per 500 g substrate) | Under nitrogen atmosphere |
| Base | Sodium hydroxide (3N solution) | Used for extraction and neutralization |
| Temperature | 125–130 °C (coupling), reflux (hydrolysis) | Controlled heating for reaction progress |
| Reaction time | 5–18 hours depending on step | Longer reflux for hydrolysis |
| Solvents | Ethyl acetate, sherwood oil, toluene, acetic acid | For extraction and purification |
| Purification | Crystallization, filtration, drying | To obtain pure compound |
Research Findings and Analytical Data
- The multi-step synthesis yields the target compound with high purity, confirmed by crystallization and filtration techniques.
- The use of copper powder under nitrogen atmosphere enhances coupling efficiency and selectivity.
- Acid-base extraction steps are crucial for removing impurities and isolating the product.
- Final product characterization typically involves melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo-ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO
Biological Activity
N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure consists of a succinamic acid moiety linked to a 4-chlorophenyl group through a 2-oxoethyl chain. The synthesis typically involves multi-step organic reactions that incorporate the chlorophenyl group into the succinamic framework. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as condensation reactions and functional group modifications.
Antimicrobial Activity
Research indicates that derivatives of succinamic acid compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 125 to 500 µg/mL, indicating moderate to strong antibacterial activity .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values observed in these assays suggest that the compound may induce apoptosis or inhibit cell proliferation through various mechanisms .
Enzyme Inhibition
The compound's biological profile includes enzyme inhibition capabilities. It has shown promise as an inhibitor of enzymes like acetylcholinesterase (AChE), which is relevant in neuropharmacology for treating conditions such as Alzheimer's disease. The IC50 values for related compounds in this category are often in the low micromolar range, indicating effective inhibition .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of succinamic acid against common pathogens. The results showed that compounds with similar structures exhibited varying degrees of effectiveness, with some achieving MICs comparable to established antibiotics .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on MCF-7 and PC-3 cell lines. The findings indicated significant reduction in cell viability, suggesting potential for development as an anticancer agent .
- Enzyme Interaction Studies : Research into enzyme inhibition revealed that this compound could effectively inhibit AChE activity, which is crucial for therapeutic strategies targeting neurodegenerative diseases. The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance potency .
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
- Enzyme Inhibition : It has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest significant binding interactions with the active sites of these enzymes.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The effectiveness of N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid in inhibiting bacterial growth has been a focus of investigation .
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating its possible application in cancer therapeutics. The compound may induce apoptosis in cancer cells, leading to cell death .
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of this compound demonstrated its ability to inhibit acetylcholinesterase effectively. The experimental setup included molecular docking simulations that revealed strong binding affinities to the enzyme's active site residues. This finding supports the compound's potential therapeutic application in treating neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
In vitro tests against various bacterial strains showed that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .
Case Study 3: Cytotoxicity Testing
Research involving cancer cell lines indicated that compounds similar to this compound displayed selective cytotoxicity. IC50 values were recorded in the low micromolar range, indicating potential for development into anticancer therapies. The mechanisms of action appear to involve disruption of cellular processes leading to apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects in Chlorophenyl Succinamic Acids
The position of the chloro substituent on the phenyl ring significantly impacts molecular conformation and physical properties. For example:
- N-(2-chlorophenyl)succinamic acid and N-(4-chlorophenyl)succinamic acid exhibit anti-periplanar conformations between the N–H and C=O bonds in the amide group, similar to the target compound. However, crystal packing differs due to steric and electronic effects, leading to variations in melting points and solubility .
- N-(3-chlorophenyl)succinamic acid forms intramolecular hydrogen bonds between the amide hydrogen and the carbonyl oxygen, stabilizing the structure. This contrasts with the 4-chloro derivative, where intermolecular hydrogen bonding dominates .
Table 1: Physical Properties of Chlorophenyl Succinamic Acids
| Compound | Melting Point (°C) | Key Structural Feature |
|---|---|---|
| N-(2-chlorophenyl)succinamic acid | 185–187 | Ortho-substitution |
| N-(3-chlorophenyl)succinamic acid | 172–174 | Intra-/intermolecular H-bonding |
| N-(4-chlorophenyl)succinamic acid | 198–200 | Para-substitution |
| Target compound | Data not reported | 4-Cl-phenyl + 2-oxoethyl chain |
Functional Group Modifications
Ketone vs. Hydroxyl Groups
- N-(3,5-dichlorophenyl)succinimide (NDPS) : Unlike the target compound, NDPS is a succinimide (cyclic structure) metabolized in rat hepatocytes to hydroxylated derivatives (e.g., 2-NDHSA). The ketone group in the target compound may reduce susceptibility to oxidative metabolism compared to NDPS .
- N-[2-(3-indolyl)ethyl]succinamic acid : This analog, with an indole substituent, exhibits root-promoting activity in plants. Replacing the indole with a 4-chlorophenyl-2-oxoethyl group could alter hydrophobicity and receptor binding .
Aromatic Ring Variations
- This modification may improve binding to enzymes like Bs-FtsZ .
Enzyme Inhibition
- The target compound’s 4-chlorophenyl group may confer similar inhibitory effects but with altered specificity .
- N-(3,5-dichlorophenyl)succinimide (NDPS): Causes nephrotoxicity in rats via cytochrome P450-mediated activation. The target compound’s succinamic acid (non-cyclic) structure may reduce such toxic metabolic pathways .
Root-Promoting Activity
- N-(phenethyl)succinamic acid analogs : Derivatives with indolyl or naphthyl groups show enhanced root-promoting activity. The chloro substituent in the target compound may reduce auxin-like effects due to decreased electron-donating capacity .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(4-chlorophenyl)-2-oxo-ethyl]-succinamic acid?
The compound is synthesized via a condensation reaction between succinic anhydride and substituted aniline derivatives. A typical protocol involves:
- Dissolving succinic anhydride (0.01 mol) in toluene (25 mL).
- Adding a solution of 2-amino-4-chloroacetophenone (or equivalent precursor) in toluene dropwise under stirring.
- Stirring for 1–2 hours at room temperature, followed by acid washing to remove unreacted starting materials.
- Purification via recrystallization from ethanol to yield high-purity crystals.
Characterization is performed using elemental analysis, IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), and NMR (amide N–H resonance at δ ~10 ppm) .
Q. How is the crystal structure of this compound determined, and what are its key features?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key structural parameters include:
- Space group : Monoclinic or triclinic systems (e.g., P1 or P2₁/c).
- Dihedral angles : The phenyl ring and amide group form a dihedral angle of ~36.1°–48.4°, influenced by substituent position (ortho/meta/para) .
- Hydrogen bonding : Intramolecular N–H⋯O bonds between the amide H and nitro/chloro groups stabilize the conformation. Intermolecular O–H⋯O bonds create infinite chains or dimers .
Refinement typically achieves R-factors < 0.05, with data collected using MoKα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence molecular conformation and crystal packing?
Substituents (e.g., –Cl, –NO₂, –CH₃) alter steric and electronic interactions:
- Ortho substituents : Induce syn periplanar alignment between the amide N–H and substituent (e.g., N–H⋯O–NO₂ in nitro derivatives), reducing torsional strain .
- Para substituents : Increase dihedral angles (e.g., 48.4° in N-(2-chloro-4-methylphenyl) vs. 36.1° in nitro analogs) due to reduced steric hindrance .
- Crystal packing : Electron-withdrawing groups (e.g., –NO₂) enhance intermolecular hydrogen bonding, leading to denser packing (Dx ~1.45 g/cm³) compared to methyl-substituted analogs .
Q. What computational or experimental approaches resolve contradictions in hydrogen-bonding patterns across derivatives?
Conflicting observations (e.g., syn vs. anti conformations of carboxyl groups) are addressed via:
- Hirshfeld surface analysis : Quantifies O–H⋯O and N–H⋯O interactions, distinguishing intramolecular vs. intermolecular contributions .
- DFT calculations : Compare relative energies of conformers. For example, anti conformations in N-(4-chlorophenyl) derivatives are energetically favored by ~2 kcal/mol over syn forms due to reduced lone-pair repulsion .
- Temperature-dependent XRD : Reveals thermal motion effects on hydrogen-bond geometry (e.g., O–H⋯O distances shorten at lower temperatures) .
Q. How does the compound’s solid-state reactivity correlate with its crystal structure?
The alignment of functional groups in the crystal lattice dictates reactivity:
- Photoreactivity : Parallel alignment of carbonyl groups (amide and acid) in nitro derivatives facilitates [2+2] cycloaddition under UV light, forming cyclobutane derivatives.
- Thermal stability : Stronger hydrogen-bond networks (e.g., inversion dimers via O–H⋯O) increase melting points (mp ~180–200°C) compared to weakly bonded analogs .
Methodological Recommendations
- Synthesis optimization : Use slow solvent evaporation (ethanol/water) to grow single crystals suitable for SC-XRD .
- Conflict resolution : Cross-validate hydrogen-bond metrics using neutron diffraction or high-resolution XRD at low temperatures (<100 K) .
- Biological potential : Explore structure-activity relationships (SAR) by modifying the phenyl substituent, guided by analogs with reported neuroprotective or enzyme-inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
